N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 1021264-99-2
Cat. No.: VC11971939
Molecular Formula: C22H23N3O5S2
Molecular Weight: 473.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021264-99-2 |
|---|---|
| Molecular Formula | C22H23N3O5S2 |
| Molecular Weight | 473.6 g/mol |
| IUPAC Name | N-(3,4-dimethylphenyl)-2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H23N3O5S2/c1-4-30-17-7-9-18(10-8-17)32(28,29)19-12-23-22(25-21(19)27)31-13-20(26)24-16-6-5-14(2)15(3)11-16/h5-12H,4,13H2,1-3H3,(H,24,26)(H,23,25,27) |
| Standard InChI Key | WUFLSZCGGPBWOG-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)C)C |
| Canonical SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)C)C |
Introduction
N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in research. Its molecular formula is C22H23N3O5S2, and its molecular weight is approximately 473.6 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Synthesis and Purification
The synthesis of this compound typically involves multi-step organic reactions. While specific details on its synthesis are not readily available, similar compounds are often synthesized using methods that involve the reaction of substituted anilines with sulfonyl chlorides. Purification techniques such as recrystallization or chromatography are commonly used to isolate the desired compound from by-products.
Potential Applications
Although specific applications of N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide are not well-documented, compounds with similar structures have shown potential in medicinal chemistry. Sulfonamides are known for their antibacterial properties, and dihydropyrimidines have diverse biological activities, suggesting potential uses in drug discovery.
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume